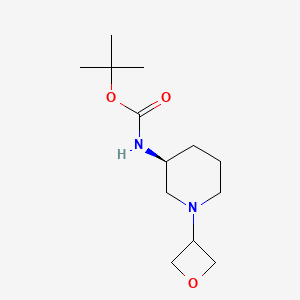

(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate

Description

(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is a chiral carbamate derivative featuring a piperidine ring substituted with an oxetane group at position 1 and a tert-butyl carbamate moiety at position 2. Its stereospecific (S)-configuration and unique substituents make it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological or metabolic pathways. The oxetane group enhances metabolic stability and solubility compared to bulkier substituents, while the carbamate group serves as a protective handle for further functionalization .

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-(oxetan-3-yl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLAKKRUEGJYMY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate typically involves the reaction of an oxetane derivative with a piperidine derivative under specific conditions. The process often includes the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include tert-butyl chloroformate and various bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while reduction may produce simpler piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being explored for its potential as a pharmacophore in the development of new therapeutic agents. The oxetan ring structure is known to enhance the bioactivity of compounds by improving their interaction with biological targets. Research has indicated that derivatives of oxetan can exhibit activity against various diseases, including neurodegenerative disorders and cancers .

Case Study: Analogs and Derivatives

A study highlighted the synthesis of several analogs based on (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate, demonstrating that modifications to the oxetan moiety can lead to enhanced receptor binding affinities and selectivities for specific targets such as GABA receptors and dopamine transporters .

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. For instance, the compound can be synthesized via the reaction of piperidine with tert-butyl carbamate followed by cyclization with an oxetan derivative. This process allows for the introduction of chirality and functional groups that are crucial for biological activity .

Reactivity and Functionalization

The compound can undergo various chemical transformations, including acylation and alkylation, which can be utilized to create more complex molecules with potential therapeutic effects. The ability to modify the piperidine or oxetan rings opens avenues for creating libraries of compounds for high-throughput screening in drug discovery .

Applications in Drug Development

Targeted Drug Delivery Systems

Research has shown that compounds like this compound can serve as linkers in targeted drug delivery systems, such as PROTACs (Proteolysis Targeting Chimeras). These systems utilize the compound's ability to selectively bind to target proteins, leading to their degradation in a controlled manner, which is beneficial in treating diseases like cancer .

Case Study: PROTAC Development

In a recent investigation, this compound was employed as a rigid linker in the design of PROTACs targeting specific oncogenic proteins. The study reported promising results in terms of efficacy and specificity, highlighting its potential role in future cancer therapies .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs include:

- tert-Butyl (1-benzylpiperidin-3-yl)carbamate (CAS 216854-24-9): Features a benzyl group instead of oxetane.

- (S)-tert-Butyl (1-(2-aminoacetyl)piperidin-3-yl)(ethyl)carbamate (CAS 1354011-53-2): Contains an aminoacetyl and ethyl group, introducing additional H-bond donors (1) and acceptors (4), which may enhance target binding but reduce membrane permeability .

- tert-Butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate (CAS 724788-29-8): Differs in stereochemistry (3R,4R vs. S-configuration) and includes a hydroxyl group, increasing polarity and hydrogen-bonding capacity .

Impact of Substituents on Properties

- Oxetane vs. Benzyl : The oxetane’s compact, polar structure improves aqueous solubility (clogP ~1.5 estimated) compared to the benzyl group (clogP ~2.8) .

- Aminoacetyl vs.

- Hydroxyl vs. Oxetane : The hydroxyl group in CAS 724788-29-8 enhances hydrogen bonding but may necessitate protection during synthetic steps to avoid unwanted side reactions .

Stereochemical Considerations

The (S)-configuration in the target compound and CAS 216854-24-9 contrasts with the (R)-configured analog (CAS 131878-23-4), which exhibits a 0.94 structural similarity but diverges in chiral interactions. For example, (S)-enantiomers often show higher affinity for specific enzyme active sites in preclinical studies .

Biological Activity

(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate, with CAS number 1228948-05-7, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₃H₂₄N₂O₃

- Molecular Weight: 256.35 g/mol

- CAS Number: 1228948-05-7

- MDL Number: MFCD20233218

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar piperidine structures often exhibit significant pharmacological effects, including:

- Antagonistic Activity: Compounds in this class have been studied for their antagonistic effects on histamine receptors, particularly H1 and H3 receptors. They may act as competitive antagonists, modulating neurotransmitter release and influencing physiological responses such as allergic reactions and appetite regulation .

- Neuroprotective Effects: Some studies suggest that derivatives of this compound can inhibit GSK-3β activity, which is crucial in neurodegenerative diseases. Inhibition of this enzyme has been associated with neuroprotective effects in neuronal cell lines .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxicity and receptor binding affinity of this compound:

| Study Type | Cell Line | Concentration Tested | Results |

|---|---|---|---|

| Cytotoxicity | MRC-5 (human lung fibroblast) | Up to 10 µM | Minimal cytotoxic effects observed |

| Cytotoxicity | HepG2 (hepatocellular carcinoma) | Up to 10 µM | No significant cytotoxicity |

| Receptor Binding | HEK293T cells expressing hH3R | Various concentrations | Competitive antagonist activity noted |

These findings indicate a favorable safety profile, suggesting that the compound does not exhibit significant toxicity at tested concentrations.

In Vivo Studies

In vivo evaluations have demonstrated the compound's potential therapeutic effects. For example, administration in rodent models has shown:

- Appetite Regulation: The compound's interaction with histamine receptors may influence feeding behavior, potentially aiding in weight management strategies .

- Neuroprotective Outcomes: In models of neurotoxicity induced by oxidative stress, compounds related to this compound have demonstrated protective effects on neuronal viability .

Case Studies

A notable case study examined the role of similar piperidine derivatives in managing symptoms associated with neurodegenerative disorders. In this study, the administration of these compounds resulted in improved cognitive function and reduced markers of neuroinflammation in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.